molecular formula C9H8O4 B164591 6-Hydroxy-7-methoxyphthalide CAS No. 78213-30-6

6-Hydroxy-7-methoxyphthalide

Cat. No. B164591
CAS RN: 78213-30-6
M. Wt: 180.16 g/mol
InChI Key: NLRKUCOJGROPHS-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methoxyphthalide is a chemical compound with the molecular formula C9H8O4 . It is also known as 1(3H)-Isobenzofuranone, 6-hydroxy-7-methoxy .


Synthesis Analysis

The synthesis of compounds similar to 6-Hydroxy-7-methoxyphthalide, such as homoisoflavonoids, involves chemoselective 1,4-reduction of 4-chromenone and selective deprotection of 3-benzylidene-4-chromanone .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-7-methoxyphthalide consists of a phthalide backbone, which is a monomeric structural group found in several plant families and some genera of fungi and liverworts .


Chemical Reactions Analysis

Phthalides, the group to which 6-Hydroxy-7-methoxyphthalide belongs, undergo various chemical transformations including oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of ligustilide, a type of phthalide, have afforded linear dimers .

Scientific Research Applications

Inhibition of Superoxide Generation and Elastase Release

Phthalides, including compounds structurally related to 6-Hydroxy-7-methoxyphthalide, have been found to inhibit superoxide generation and elastase release in human neutrophils. This indicates potential anti-inflammatory properties and could be significant in the study of immune response modulation (Chou et al., 2008).

Synthesis of Aglycones

Research on the synthesis of aglycones, the non-sugar component of glycosides, includes the transformation of compounds like 7-methoxy-3-benzylphthalides into other chemical structures. This process highlights the versatility of phthalides in synthetic organic chemistry (Mali & Babu, 2013).

Regioselective Synthesis in Organic Chemistry

The regioselective synthesis of natural phthalide derivatives, including those related to 6-Hydroxy-7-methoxyphthalide, has been explored. This research is significant in the field of organic chemistry, particularly in synthesizing naturally occurring compounds (Uemura et al., 1980).

Metabolic Studies

6-Hydroxy-7-methoxyphthalide has been identified as a metabolite in the metabolic fate study of certain drugs. Such findings are crucial in pharmacokinetics, helping to understand how substances are metabolized in the body (Tsunoda & Yoshimura, 1981).

Antifungal Properties

Compounds structurally similar to 6-Hydroxy-7-methoxyphthalide have been isolated from natural sources and studied for their antifungal properties. This research is significant in the search for new antifungal agents (Gainsford, 1995).

Synthesis of Analogues

Studies on the synthesis of analogues of methoxyphthalide derivatives showcase the chemical flexibility and potential applications of phthalides in medicinal chemistry and material science (Carpenter et al., 1979).

Safety And Hazards

While specific safety data for 6-Hydroxy-7-methoxyphthalide is not available, general precautions for handling similar chemical compounds include using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

Research into phthalides, including 6-Hydroxy-7-methoxyphthalide, is ongoing due to their diverse range of bioactivities and their presence in several plant families and some genera of fungi and liverworts . Future research may focus on further understanding their biosynthesis, chemical reactivity, and potential therapeutic applications .

properties

IUPAC Name

6-hydroxy-7-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRKUCOJGROPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C(=O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228857
Record name 6-Hydroxy-7-methoxyphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-7-methoxyphthalide

CAS RN

78213-30-6
Record name 6-Hydroxy-7-methoxyphthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-7-methoxyphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixed solution of 95 g of methyl methacrylate, 5 g of thioglycolic acid, and 200 g of toluene was heated to 70° C. with stirring under nitrogen gas stream. To the mixture was added 1.5 g of AIBN to conduct a reaction for 8 hours. To the reaction mixture were added 7.5 g of glycidyl methacrylate, 1.0 g of N,N-dimethyldodecylamine, and 0.8 g of tert-butylhydroquinone, followed by stirring at 100° C. for 12 hours. After cooling, the reaction mixture was reprecipitated from 2 l of methanol to obtain 85 g of Macromonomer (MA-2) having an Mw of 4.5×103 as a colorless clear viscous substance.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Tsunoda, H Yoshimura - Xenobiotica, 1981 - Taylor & Francis
… [6-ZH3]Meronine, 6-Hydroxy-7-methoxyphthalide (MA-2; to be described later) isolated from the rat urine (… This also supports the conclusion that MA-2 is 6-hydroxy-7methoxyphthalide. …
Number of citations: 35 www.tandfonline.com
HI Tropicana - researchgate.net
… of rats, rabbits and humans treated with noscapine, two novel metabolites were isolated and identified as 7-hydroxy-6-methoxyphthalide (MA-1) and 6-hydroxy-7-methoxyphthalide (MA-…
Number of citations: 0 www.researchgate.net
R Hakkak, S Korourian, S Foley, B Erickson - jobesitydiseases.com
… of rats, rabbits and humans treated with noscapine, two novel metabolites were isolated and identified as 7-hydroxy-6-methoxyphthalide (MA-1) and 6-hydroxy-7-methoxyphthalide (MA-…
Number of citations: 7 jobesitydiseases.com
L Tenner, L Einhorn - … journal of the American Society of …, 2009 - pubmed.ncbi.nlm.nih.gov
… 6-hydroxy-7-methoxyphthalide …
Number of citations: 12 pubmed.ncbi.nlm.nih.gov
A Carriero, A Maggialetti, R Fossaceca… - Radiologia …, 1998 - research.uniupo.it
Introduction. We optimized the technique of contrast-enhanced Magnetic Resonance Angiography (MRA) with a. 5 T superconductive magnet. Material and methods. Forty patients with …
Number of citations: 3 research.uniupo.it

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